
1-(Azepan-1-yl)-2-cyclopentylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-cyclopentylethanone, also known as ACE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACE belongs to the class of cyclopentanone derivatives and has a unique molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-cyclopentylethanone is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain. 1-(Azepan-1-yl)-2-cyclopentylethanone has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. The compound has also been shown to inhibit the activity of GABA, which is an inhibitory neurotransmitter that can lead to anxiety and depression when its activity is increased.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-cyclopentylethanone has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. 1-(Azepan-1-yl)-2-cyclopentylethanone has also been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. This increase in neurotransmitter levels has been linked to improvements in mood and a reduction in anxiety and depression.
Advantages and Limitations for Lab Experiments
1-(Azepan-1-yl)-2-cyclopentylethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yield. 1-(Azepan-1-yl)-2-cyclopentylethanone is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are some limitations to using 1-(Azepan-1-yl)-2-cyclopentylethanone in lab experiments. The compound has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(Azepan-1-yl)-2-cyclopentylethanone is also relatively expensive compared to other compounds that have similar properties.
Future Directions
There are several future directions for research on 1-(Azepan-1-yl)-2-cyclopentylethanone. One area of research is the development of new analogs of 1-(Azepan-1-yl)-2-cyclopentylethanone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 1-(Azepan-1-yl)-2-cyclopentylethanone in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-cyclopentylethanone and its potential side effects. Finally, the development of new methods for the synthesis of 1-(Azepan-1-yl)-2-cyclopentylethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(Azepan-1-yl)-2-cyclopentylethanone is a promising compound that has potential therapeutic applications. The compound has been shown to possess anticonvulsant, analgesic, and anxiolytic properties and has been investigated for its potential use in the treatment of depression, Alzheimer's disease, and Parkinson's disease. 1-(Azepan-1-yl)-2-cyclopentylethanone has several advantages for lab experiments, but there are also some limitations to using the compound. Future research on 1-(Azepan-1-yl)-2-cyclopentylethanone could lead to the development of new treatments for neurological disorders and the improvement of existing treatments.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-cyclopentylethanone involves the reaction of cyclopentanone with 1-aminooctane in the presence of sodium hydride as a base. The reaction takes place at a high temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(Azepan-1-yl)-2-cyclopentylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. 1-(Azepan-1-yl)-2-cyclopentylethanone has also been investigated for its potential use in the treatment of depression, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
properties
IUPAC Name |
1-(azepan-1-yl)-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(11-12-7-3-4-8-12)14-9-5-1-2-6-10-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQUUUZCFOROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-cyclopentylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

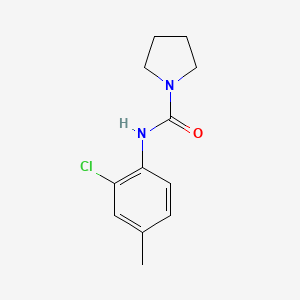
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
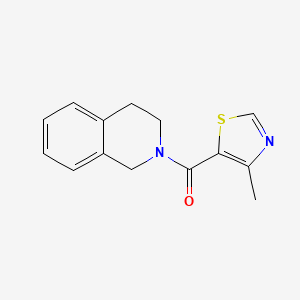

![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
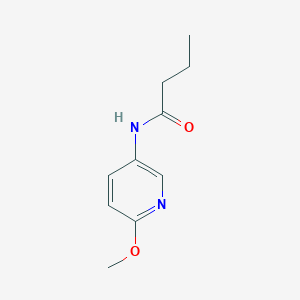
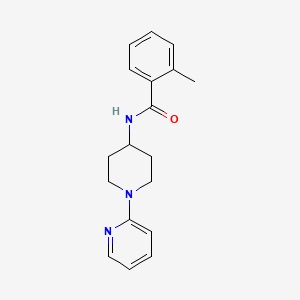
![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
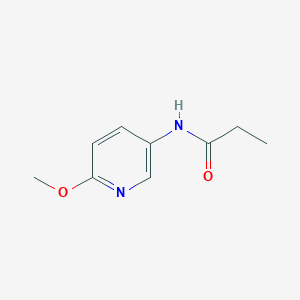
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)